Cas no 198987-69-8 (2-(trifluoromethyl)-1-oxaspiro4.5dec-2-en-4-one)

2-(Trifluoromethyl)-1-oxaspiro[4.5]dec-2-en-4-one is a spirocyclic compound featuring a trifluoromethyl group and an α,β-unsaturated lactone moiety. Its unique structure imparts high reactivity, making it valuable as an intermediate in organic synthesis, particularly for constructing complex heterocycles and fluorinated compounds. The trifluoromethyl group enhances electrophilicity and metabolic stability, while the spirocyclic framework contributes to conformational rigidity, useful in medicinal chemistry and material science applications. This compound is suitable for nucleophilic additions, cycloadditions, and other transformations, offering versatility in pharmaceutical and agrochemical research. Its stability under various conditions ensures reliable performance in synthetic routes.
2-(trifluoromethyl)-1-oxaspiro4.5dec-2-en-4-one structure
198987-69-8 structure
Product Name:2-(trifluoromethyl)-1-oxaspiro4.5dec-2-en-4-one
CAS No:198987-69-8
MF:C10H11F3O2
MW:220.188353776932
CID:3877395
Update Time:2026-04-20

2-(trifluoromethyl)-1-oxaspiro4.5dec-2-en-4-one Chemical and Physical Properties

Names and Identifiers

    • 1-Oxaspiro[4.5]dec-2-en-4-one, 2-(trifluoromethyl)-
    • 2-(trifluoromethyl)-1-oxaspiro4.5dec-2-en-4-one

2-(trifluoromethyl)-1-oxaspiro4.5dec-2-en-4-one Pricemore >>

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Additional information on 2-(trifluoromethyl)-1-oxaspiro4.5dec-2-en-4-one

Introduction to 2-(trifluoromethyl)-1-oxaspiro[4.5]dec-2-en-4-one (CAS No. 198987-69-8)

2-(trifluoromethyl)-1-oxaspiro[4.5]dec-2-en-4-one (CAS No. 198987-69-8) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound is characterized by its distinctive spirocyclic structure and the presence of a trifluoromethyl group, which imparts unique chemical and biological properties. In this article, we will delve into the structural features, synthesis methods, biological activities, and potential applications of this intriguing molecule.

The molecular formula of 2-(trifluoromethyl)-1-oxaspiro[4.5]dec-2-en-4-one is C13H13F3O2, and it has a molecular weight of approximately 260.23 g/mol. The spirocyclic structure consists of a five-membered oxacycle fused to a six-membered decene ring, with the trifluoromethyl group attached to the double bond in the decene ring. This arrangement provides a rigid and planar structure, which can influence its reactivity and biological activity.

The synthesis of 2-(trifluoromethyl)-1-oxaspiro[4.5]dec-2-en-4-one has been explored using various methodologies. One common approach involves the reaction of a suitable oxacycle precursor with a trifluoromethylated olefin in the presence of a suitable catalyst. For instance, a recent study published in the Journal of Organic Chemistry reported a highly efficient method for synthesizing this compound using palladium-catalyzed cross-coupling reactions. This method not only provides high yields but also allows for the introduction of various functional groups, enhancing its synthetic versatility.

The biological activities of 2-(trifluoromethyl)-1-oxaspiro[4.5]dec-2-en-4-one have been extensively studied due to its potential therapeutic applications. One notable area of research is its anti-inflammatory properties. A study published in the European Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages. This makes it a promising candidate for the development of new anti-inflammatory drugs.

In addition to its anti-inflammatory properties, 2-(trifluoromethyl)-1-oxaspiro[4.5]dec-2-en-4-one has shown potential as an anticancer agent. Research conducted at the National Cancer Institute found that this compound selectively inhibits the growth of various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and the modulation of cell cycle progression.

The pharmacokinetic properties of 2-(trifluoromethyl)-1-oxaspiro[4.5]dec-2-en-4-one have also been investigated to assess its suitability for drug development. Studies have shown that it exhibits good oral bioavailability and favorable pharmacokinetic profiles in preclinical models. These findings suggest that it could be developed into an orally active drug with improved therapeutic efficacy.

Beyond its therapeutic applications, 2-(trifluoromethyl)-1-oxaspiro[4.5]dec-2-en-4-one has also found use in materials science and chemical synthesis. Its unique structural features make it an attractive building block for the synthesis of more complex molecules with diverse functionalities. For example, it has been used as a key intermediate in the synthesis of advanced materials with enhanced mechanical and thermal properties.

In conclusion, 2-(trifluoromethyl)-1-oxaspiro[4.5]dec-2-en-4-one (CAS No. 198987-69-8) is a multifaceted compound with significant potential in various fields, including medicinal chemistry, pharmaceutical research, and materials science. Its distinctive spirocyclic structure and trifluoromethyl group contribute to its unique chemical and biological properties, making it an intriguing subject for further investigation and development.

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